molecular formula C10H15NO B14840171 2-(Aminomethyl)-3-isopropylphenol

2-(Aminomethyl)-3-isopropylphenol

Cat. No.: B14840171
M. Wt: 165.23 g/mol
InChI Key: ZFGHTWYILRJVIH-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-isopropylphenol is a phenolic derivative featuring an aminomethyl (-CH2NH2) group at the ortho position (C2) and an isopropyl (-CH(CH3)2) group at the meta position (C3) of the aromatic ring. The compound’s molecular formula is inferred to be C10H15NO, combining features from analogs in the evidence (see Table 1 for comparison) .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(aminomethyl)-3-propan-2-ylphenol

InChI

InChI=1S/C10H15NO/c1-7(2)8-4-3-5-10(12)9(8)6-11/h3-5,7,12H,6,11H2,1-2H3

InChI Key

ZFGHTWYILRJVIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-3-(propan-2-yl)phenol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(propan-2-yl)phenol with formaldehyde and ammonia, leading to the formation of the aminomethyl group on the aromatic ring. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(aminomethyl)-3-(propan-2-yl)phenol may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and can lead to higher efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-(propan-2-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of benzoquinone derivatives, while reduction of the aminomethyl group can yield primary amines.

Scientific Research Applications

2-(Aminomethyl)-3-(propan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-(propan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in various chemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(Aminomethyl)-3-isopropylphenol with three structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No./Identifier
2-(Aminomethyl)-3-isopropylphenol C10H15NO (inferred) ~165.24 (calculated) -NH2CH2 (C2), -CH(CH3)2 (C3) Not available
2-(Aminomethyl)phenol C7H9NO 123.15 -NH2CH2 (C2) 932-30-9
3-Amino-2-methylphenol C7H9NO 123.15 -NH2 (C3), -CH3 (C2) 53222-92-7
2-Isopropyl-3-methylphenol C10H14O 150.22 -CH(CH3)2 (C2), -CH3 (C3) 3228-01-1
Key Observations:

The isopropyl group in 2-(Aminomethyl)-3-isopropylphenol and 2-Isopropyl-3-methylphenol increases hydrophobicity, likely reducing water solubility relative to smaller substituents (e.g., -CH3 in 3-Amino-2-methylphenol) .

Molecular Weight Trends: The inferred molecular weight of 2-(Aminomethyl)-3-isopropylphenol (~165.24 g/mol) aligns with its hybrid structure, bridging the gap between low-molecular-weight aminophenols (e.g., 123.15 g/mol for 2-(Aminomethyl)phenol) and bulkier isopropylphenols (e.g., 150.22 g/mol for 2-Isopropyl-3-methylphenol) .

2-(Aminomethyl)phenol (CAS 932-30-9):
  • Uses : Primarily employed as a laboratory chemical and intermediate in organic synthesis .
2-Isopropyl-3-methylphenol (CAS 3228-01-1):
3-Amino-2-methylphenol (CAS 53222-92-7):
  • Uses: No explicit applications listed, but amino-phenol derivatives are commonly used in dye synthesis and pharmaceutical intermediates .
Inferred Properties for 2-(Aminomethyl)-3-isopropylphenol:
  • Potential Applications: Could serve as a multifunctional intermediate in drug discovery, leveraging both the aminomethyl group (for bioactivity) and isopropyl group (for lipophilicity).
  • Safety: Expected to require precautions similar to 2-(Aminomethyl)phenol, including use in ventilated environments and avoidance of direct contact .

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